N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide exhibits potent inhibitory activity against ADAMTS-5 with an IC50 of 30 nM. [] It demonstrates high selectivity for ADAMTS-5, showing >50-fold selectivity against ADAMTS-4 and >1000-fold selectivity against ADAMTS-1, ADAMTS-13, MMP-13, and TACE. [] Interestingly, this compound does not possess a classical zinc-binding functionality, which is commonly found in metalloprotease inhibitors. []
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide has shown promising results in inhibiting cartilage degradation in human osteoarthritis models. [] In a human osteoarthritis cartilage explant study, the compound effectively inhibited aggrecanase-mediated (374)ARGS neoepitope release from aggrecan and glycosaminoglycan release in response to IL-1β/OSM stimulation. []
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4